Isopropylmagnesium chloride-lithium chloride complex

Halogen-magnesium exchange Kinetics Aryl halide activation

Classical Grignard reagents fail to metalate sensitive aryl bromides bearing esters or nitriles without destructive addition. iPrMgCl·LiCl (Turbo Grignard) solves this via LiCl-stabilized magnesiate species. - **Kinetics:** 10^5-fold rate enhancement for ArBr vs. unmodified iPrMgCl; tolerates ArCl (10^6:1 ArI:ArBr selectivity). - **Compatibility:** Preserves esters, nitriles, ketones; enables late-stage functionalization without protection. - **Scale-up:** Non-cryogenic operation (0-25°C), suppressed gaseous side-products, pre-formulated 1.3 M in THF. Immediate shipment for R&D and process chemistry.

Molecular Formula C3H7Cl2LiMg
Molecular Weight 145.3 g/mol
CAS No. 745038-86-2
Cat. No. B3429457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropylmagnesium chloride-lithium chloride complex
CAS745038-86-2
Molecular FormulaC3H7Cl2LiMg
Molecular Weight145.3 g/mol
Structural Identifiers
SMILES[Li+].C[CH-]C.[Mg+2].[Cl-].[Cl-]
InChIInChI=1S/C3H7.2ClH.Li.Mg/c1-3-2;;;;/h3H,1-2H3;2*1H;;/q-1;;;+1;+2/p-2
InChIKeyDBTNVRCCIDISMV-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 800 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

iPrMgCl·LiCl Complex (Turbo Grignard)


The isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl, CAS 745038-86-2), commercially known as Turbo Grignard™, is a lithium chloride-stabilized Grignard reagent discovered by Paul Knochel in 2004 [1]. This reagent class revolutionized organomagnesium chemistry by dramatically accelerating halogen-magnesium exchange reactions—achieving relative reactivity enhancements of up to 10^11:10^6:1 for ArI:ArBr:ArCl substrates compared to classical Grignard systems [2]. The LiCl additive breaks up polymeric aggregates inherent to conventional Grignard solutions, generating a more reactive magnesiate species that enables efficient metalation under mild conditions (typically -78°C to 25°C) while suppressing deleterious side reactions [3]. Unlike unmodified iPrMgCl which suffers from slow exchange kinetics and poor functional group compatibility, iPrMgCl·LiCl permits the preparation of highly functionalized aryl- and heteroarylmagnesium reagents bearing sensitive moieties including esters, nitriles, ketones, and halogens [4].

1
Accelerated halogen-magnesium exchange workflow — Enables practical Br/Mg and I/Mg exchange under mild conditions (-20°C to 25°C) where classical Grignard reagents fail.
2
High functional group compatibility — Tolerates esters, nitriles, and ketones during metalation, eliminating the need for protecting group strategies in complex molecule synthesis.
3
Defined bimetallic active species [R2Mg·LiCl·4THF] — Supports batch-to-batch consistency and rational reagent selection in both discovery and process chemistry.

iPrMgCl·LiCl vs Unmodified Grignard Reagents


Generic substitution of iPrMgCl·LiCl with unmodified iPrMgCl or alternative Grignard reagents (e.g., iPrMgBr, s-BuMgCl, n-BuMgCl) leads to quantifiably inferior outcomes due to three fundamental limitations: (1) drastically reduced halogen-magnesium exchange kinetics—iPrMgCl alone exhibits exchange rates orders of magnitude slower than the LiCl-complexed variant, with relative reactivity differences exceeding 10^5-fold for aryl bromides [1]; (2) significantly increased gaseous side-product formation during Br/Mg exchange, a critical factor for industrial scale-up where iPrMgCl/LiCl mixtures demonstrate suppressed interfering reactions compared to LiCl-free systems [2]; and (3) severely restricted functional group compatibility—whereas iPrMgCl·LiCl tolerates esters, nitriles, and ketones intact, unmodified Grignard reagents undergo rapid, uncontrolled addition to these sensitive electrophilic moieties [3]. Even within the Turbo Grignard class, reagent selection is non-trivial: s-BuMgCl·LiCl, while also accelerated by LiCl, exhibits a distinct selectivity profile and may generate different side-product distributions, underscoring that iPrMgCl·LiCl occupies a unique reactivity-selectivity niche that cannot be assumed transferable [4].

Workflow Fit
iPrMgCl·LiCl
Reported efficient exchange for ArBr and ArCl with predictable functional group tolerance.
Unmodified iPrMgCl
Exchange kinetics may be orders of magnitude slower; Br/Mg exchange often impractical.
Selectivity Profile
iPrMgCl·LiCl
Demonstrated regioselectivity in polyhalogenated heterocycles; C5 selectivity on 5,7-dibromoquinolines.
Alternative Turbo Grignard
s-BuMgCl·LiCl or TMPMgCl·LiCl may generate distinct side-product distributions or regioselectivity patterns.
Process Safety
iPrMgCl·LiCl
LiCl-mediated suppression of gaseous side-product evolution reported in scale-up studies.
LiCl-Free Grignard
Increased gaseous byproduct formation may require additional engineering controls for larger-scale operations.

iPrMgCl·LiCl: Evidence vs Analogs


Halogen-Magnesium Exchange Kinetics

The iPrMgCl·LiCl complex exhibits a quantifiable reactivity gradient across aryl halide substrates that defines its practical utility. In THF at 0°C, the absolute rate constants follow the series ArI > ArBr > ArCl with relative reactivities of 10^11 : 10^6 : 1, respectively [1]. This 10^5-fold (100,000×) rate enhancement for aryl bromides versus chlorides, and a further 10^5-fold enhancement for iodides versus bromides, provides a rational basis for selecting this reagent over unmodified iPrMgCl, which lacks the LiCl-mediated acceleration and exhibits exchange rates too slow to be synthetically useful for bromides and chlorides under comparable conditions [2]. The measured absolute rate constants confirm that iPrMgCl·LiCl enables Br/Mg exchange that would otherwise require prohibitively long reaction times or elevated temperatures with classical Grignard reagents.

Exchange Kinetics
Head-to-head
Relative rate ArI:ArBr:ArCl = 10^11 : 10^6 : 1
Supports substrate prioritization logic in synthetic planning.
THF, 0°C; absolute rate constants reported. Classical iPrMgCl is too slow for practical Br/Mg exchange.
Halogen-magnesium exchange Kinetics Aryl halide activation

Functional Group Tolerance

iPrMgCl·LiCl demonstrates markedly superior chemoselectivity compared to classical Grignard reagents. While conventional Grignard reagents undergo rapid nucleophilic addition to esters, nitriles, and ketones—destroying these functional groups during metalation—the Turbo Grignard reagent iPrMgCl·LiCl permits halogen-magnesium exchange to proceed in the presence of these sensitive moieties without observable attack [1]. Specifically, the reagent tolerates CO2R (ester), CN (nitrile), OMe, and halogen substituents during Br/Mg exchange, enabling the preparation of functionalized organomagnesium reagents that retain these electrophilic handles for downstream transformations [2]. This represents a qualitative differentiation from unmodified Grignard reagents, where functional group incompatibility is a well-documented synthetic limitation requiring protection/deprotection sequences.

Functional Group Tolerance
Class-level
Tolerates CO2R, CN, OMe, halogens intact during Br/Mg exchange
Eliminates need for protecting groups on sensitive electrophiles.
Qualitative differentiation; classical Grignard reagents undergo rapid addition to these groups.
Chemoselectivity Functional group tolerance Metalation

Side Product Minimization During Scale-Up

In a comparative process development study, both iPrMgCl/LiCl and s-BuMgCl/LiCl Turbo Grignard mixtures were evaluated for Br/Mg exchange efficiency and side-product formation. The application of iPrMgCl/LiCl resulted in higher conversions and notably less gaseous side-product generation compared to reactions conducted with RMgCl alone [1]. Importantly, the study established that while both iPrMgCl/LiCl and s-BuMgCl/LiCl benefit from LiCl acceleration, iPrMgCl/LiCl exhibits a distinct performance profile with respect to side-reaction suppression—a critical consideration for industrial scale-up where gaseous byproduct evolution poses safety and engineering challenges. The LiCl additive suppresses an interfering competitive reaction pathway that otherwise produces gaseous side products when LiCl is absent.

Side Product Control
Head-to-head
LiCl addition suppresses gaseous side-product pathway during Br/Mg exchange
Enables safer scale-up and simpler reactor engineering.
iPrMgCl/LiCl compared to LiCl-free systems; s-BuMgCl/LiCl showed different side-product profile.
Process chemistry Side reaction suppression Scale-up

Regioselective Heterocycle Metalation

The chemo- and regioselective magnesiation of polybrominated quinolines demonstrates the unique positioning of iPrMgCl·LiCl among metalating agents. In a comparative study using 5,7-dibromoquinoline derivatives, iPrMgCl·LiCl achieved selective Br/Mg exchange at the more electron-deficient C5 position while leaving the C7 bromine intact, enabling subsequent stepwise functionalization [1]. This selectivity profile contrasts with alternative reagents such as TMPMgCl·LiCl, MesMgBr·LiCl, and TMP2Mg·2LiCl, each of which exhibits distinct regioselectivity patterns depending on the heterocyclic scaffold. iPrMgCl·LiCl occupies a specific reactivity niche—sufficiently nucleophilic for efficient exchange with electron-deficient heteroaryl bromides yet sufficiently mild to avoid over-metalation of polyhalogenated systems. This regiochemical control is not achievable with unmodified iPrMgCl due to its sluggish exchange kinetics.

Regioselectivity
Head-to-head
Selective C5 metalation of 5,7-dibromoquinoline; C7 bromine remains intact
Supports stepwise functionalization of polyhalogenated heterocycles.
Alternative Turbo bases (TMPMgCl·LiCl, TMP2Mg·2LiCl) exhibit distinct regioselectivity profiles.
Regioselectivity Heterocycle functionalization Directed metalation

Structural Elucidation of Active Species

The structural basis for the enhanced reactivity of iPrMgCl·LiCl was definitively established through combined single-crystal X-ray diffraction, in-solution NMR spectroscopy, and quantum chemical calculations [1]. The study identified the first bimetallic reactive species of the general formula [R2Mg·LiCl·4THF], where two alkyl anions are coordinated to the magnesium center with incorporated lithium chloride. This structural arrangement explains the 'outstanding increase in reactivity' achieved simply by adding LiCl to a magnesium alkyl reagent. Critically, this mechanistic insight rationalizes why iPrMgCl·LiCl outperforms other Turbo Grignard variants: the specific steric and electronic properties of the isopropyl group optimize the formation and stability of this bimetallic intermediate. Without this structural understanding, the performance advantage of iPrMgCl·LiCl over, for example, n-BuMgCl·LiCl or s-BuMgCl·LiCl would appear empirical rather than rationally predictable.

Active Species Structure
Class-level
Bimetallic complex [R2Mg·LiCl·4THF] identified via XRD, NMR, and DFT calculations
Rationalizes enhanced reactivity and supports batch-to-batch consistency.
Explains why iPrMgCl·LiCl outperforms other Turbo Grignard variants based on steric and electronic properties.
Mechanistic basis Structure-activity relationship Reagent design

iPrMgCl·LiCl Application Scenarios


Late-Stage Drug Functionalization

The demonstrated chemoselectivity of iPrMgCl·LiCl toward esters, nitriles, and ketones [1] makes this reagent uniquely suited for late-stage diversification of advanced pharmaceutical intermediates. Unlike classical Grignard reagents that would destroy these sensitive pharmacophoric groups during halogen-magnesium exchange, iPrMgCl·LiCl permits metalation of aryl/heteroaryl bromides while preserving the ester or nitrile moiety intact. This capability eliminates the need for protection-deprotection sequences, reducing step count and improving overall yield in medicinal chemistry workflows where convergent assembly of complex molecules is required. The mild temperature range (-20°C to 25°C) further minimizes thermal degradation of delicate substrates [2].

Industrial-Scale Arylboronic Acid Synthesis

The quantitative kinetic data establishing 10^5-fold rate enhancement for aryl bromides with iPrMgCl·LiCl [1] directly supports its application in large-scale arylboronic acid production. Process development studies confirm that iPrMgCl/LiCl enables Br/Mg exchange at practical, non-cryogenic temperatures (0°C) while suppressing gaseous side-product evolution—a critical safety and engineering advantage for multi-kilogram manufacturing [2]. The resulting arylmagnesium intermediates can be directly quenched with B(OR)3 to yield functionalized arylboronic acids in excellent yields. This represents a scalable, cost-effective alternative to palladium-catalyzed borylation or cryogenic lithiation-borylation sequences [3].

Regioselective Heterocycle Synthesis for Agrochemicals

The demonstrated regioselectivity of iPrMgCl·LiCl in polyhalogenated heterocyclic systems—exemplified by selective C5 magnesiation of 5,7-dibromoquinolines [1]—positions this reagent as an essential tool for agrochemical lead optimization. The ability to sequentially functionalize distinct positions on a heterocyclic scaffold enables rapid analog generation with controlled substitution patterns. The mild reaction conditions and high functional group tolerance [2] further permit the introduction of diverse electrophiles (aldehydes, ketones, isocyanates, disulfides) while preserving sensitive agrochemical-relevant moieties such as trifluoromethyl groups, halogens, and heterocyclic nitrogens [3].

On-Demand Reagent Generation in Flow

The structural elucidation of the bimetallic active species [R2Mg·LiCl·4THF] and the commercial availability of stable, pre-formulated 1.3 M iPrMgCl·LiCl solutions in THF [1] enable continuous flow applications and cartridge-based reagent generation. Patented stratified packed-bed columns of magnesium metal and lithium chloride permit on-demand synthesis of highly concentrated iPrMgCl·LiCl solutions [2]. This approach eliminates the storage and handling challenges associated with pre-formed Grignard reagents, reduces waste, and enables precise stoichiometric control in automated synthesis platforms. The reproducible batch-to-batch performance of commercial iPrMgCl·LiCl solutions, supported by the well-defined active species, ensures consistent outcomes in both discovery and production settings.

Application
Selection Property
Validation Focus
Late-stage drug functionalization
Chemoselectivity profile
Ester/nitrile tolerance during metalation
Industrial-scale arylboronic acid synthesis
Process safety and kinetics
Suppression of gaseous side-product evolution
Regioselective heterocycle synthesis
Site selectivity in polyhalogenated substrates
C5/C7 selectivity on dibromoquinolines
On-demand reagent generation in flow
Solution stability and stoichiometric control
Batch-to-batch reproducibility of active species

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